Elacestrant dihydrochloride is a novel compound primarily developed for the treatment of hormone receptor-positive breast cancer. It functions as an estrogen receptor antagonist and is designed to selectively bind to estrogen receptor alpha, inhibiting the proliferation of cancer cells that rely on estrogen signaling. This compound has garnered attention due to its efficacy in patients with advanced breast cancer, particularly those with mutations in the estrogen receptor gene.
Source: Elacestrant dihydrochloride was synthesized as part of ongoing research into targeted therapies for breast cancer, with its first approval granted in January 2023 for postmenopausal women and adult men with estrogen receptor-positive, human epidermal growth factor receptor 2-negative breast cancer .
Classification: Elacestrant dihydrochloride is classified as a non-steroidal selective estrogen receptor modulator. It falls within the category of antineoplastic agents, specifically targeting hormone-dependent tumors .
The synthesis of elacestrant dihydrochloride involves several well-defined steps utilizing specific starting materials. The synthesis can be summarized as follows:
Elacestrant dihydrochloride has a complex molecular structure characterized by its selective binding properties.
The chemical reactions involved in the synthesis of elacestrant dihydrochloride are crucial for producing the desired pharmacological properties.
Elacestrant dihydrochloride operates through a well-defined mechanism:
Understanding the physical and chemical properties of elacestrant dihydrochloride is essential for its formulation and application.
Elacestrant dihydrochloride has significant applications in oncology:
Elacestrant dihydrochloride (C₃₀H₄₀Cl₂N₂O₂) is the salt form of the selective estrogen receptor degrader (SERD) elacestrant, developed to enhance pharmaceutical properties. The active pharmaceutical ingredient (API) has a molecular weight of 531.56 g/mol for the dihydrochloride salt, compared to 458.65 g/mol for the free base [3] [7]. It features a stereospecific (6R)-tetrahydronaphthalen-2-ol scaffold with a tertiary amine side chain protonated by hydrochloric acid. Key physicochemical parameters include:
Table 1: Physicochemical Properties of Elacestrant Dihydrochloride
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₃₀H₄₀Cl₂N₂O₂ | [7] |
Molecular Weight | 531.56 g/mol | [7] |
pKa | 9.8 (aliphatic amine) | [3] |
Log P | 6.8 | [3] |
Water Solubility | 25 mg/mL (0.01N HCl) | [6] |
Protein Binding | >99% | [1] [5] |
Primary Polymorphs | Form 1, Pattern A (stable) | [6] |
The stereochemistry at C6 is pharmacologically critical: The (R)-enantiomer shows potent antiestrogenic activity, while the (S)-enantiomer dihydrochloride (CAS 2309762-30-7) exhibits significantly reduced ERα affinity [9]. Polymorphic stability directly impacts formulation performance, as metastable forms (e.g., Form 2/3 mixture) can undergo humidity-induced conversion, risking inconsistent dissolution [6].
Absorption: Elacestrant displays nonlinear pharmacokinetics with dose-proportional increases in exposure between 43–862 mg. Oral bioavailability is ~10% under fasted conditions, rising to 11–14% with food [1] [3]. A high-fat meal boosts Cₘₐₓ by 42% and AUC by 22%, necessitating administration with food [1] [4]. Peak plasma concentrations (Tₘₐₓ) occur at 1–4 hours post-dose, with steady-state achieved by day 6 [1].
Table 2: Pharmacokinetic Parameters of Elacestrant (345 mg dose)
Parameter | Value | Conditions |
---|---|---|
Cₘₐₓ (steady-state) | 119 ng/mL | Fed |
AUC₀–₂₄ₕ | 2440 ng·h/mL | Fed |
Tₘₐₓ | 1–4 hours | Fed/Fasted |
Accumulation Ratio | 2.0 (AUC basis) | Steady-state |
Vd/F | 5800 L | [1] |
t₁/₂ | 30–50 hours | [1] [5] |
Metabolic Pathways | CYP3A4 (primary), CYP2A6/CYP2C9 (minor) | [1] [3] |
Distribution: The drug has a large apparent volume of distribution (5800 L), indicating extensive tissue penetration [1]. It crosses the blood-brain barrier, with brain-to-plasma ratios of 62% in xenograft models and cerebrospinal fluid (CSF) concentrations reaching 0.13–0.21% of plasma levels in humans [3] [4]. Plasma protein binding exceeds 99% [5].
Metabolism and Excretion: Hepatic metabolism dominates clearance, primarily via CYP3A4 oxidation. After a radiolabeled 345 mg dose, 82% of radioactivity was recovered in feces (34% as unchanged drug) and 7.5% in urine (<1% unchanged), indicating fecal elimination predominates [1] [5]. The half-life (30–50 hours) supports once-daily dosing [5].
The low intrinsic solubility and permeability of elacestrant classify it as a Biopharmaceutics Classification System (BCS) Class IV compound [3]. Key strategies to enhance bioavailability include:
: Clinical studies demonstrated a 1.42–2.06-fold increase in Cₘₐₓ and 1.22–1.57-fold increase in AUC under fed conditions [3] [4]. This supports label-mandated administration with food to mitigate GI adverse effects while boosting exposure [1].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7